1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile is a chemical compound with a unique structure that includes a chloro-substituted phenyl ring, a pyrrolidine ring, and a carbonitrile group
Preparation Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylbenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile can be compared with similar compounds such as:
1-(3-Chloro-4-methylphenyl)urea: This compound has a similar chloro-substituted phenyl ring but differs in its functional groups, leading to different chemical properties and applications.
1-(3-Chloro-4-methylphenyl)-3-methyl-urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C12H11ClN2O/c1-8-2-3-10(4-11(8)13)15-6-9(5-14)12(16)7-15/h2-4,9H,6-7H2,1H3 |
InChI Key |
NPZZDSPTTJZNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(C(=O)C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.